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Compound of Interest

Compound Name: 2,4-Dimethyl-1-pentene

Cat. No.: B165552 Get Quote

A deep dive into the thermodynamic landscapes of dimethylpentene isomers is crucial for

researchers and chemical professionals engaged in areas from catalyst development to drug

design. The relative stability of these isomers, dictated by their enthalpy and Gibbs free energy

of formation, governs their distribution in equilibrium mixtures and influences their reactivity.

This guide provides a comprehensive comparison of dimethylpentene isomers, leveraging both

experimental data and state-of-the-art computational analysis to elucidate their thermodynamic

hierarchy.

This guide presents a comparative analysis of the thermodynamic stability of various

dimethylpentene isomers. Below, you will find a summary of their key thermodynamic

properties, detailed protocols for both experimental and computational determination of these

values, and a visualization of the computational workflow.

Comparative Thermodynamic Data of
Dimethylpentene Isomers
The thermodynamic stability of isomers is inversely related to their standard enthalpy of

formation (ΔHf°) and standard Gibbs free energy of formation (ΔGf°); lower values indicate

greater stability. The following table summarizes available experimental and calculated

thermodynamic data for a selection of dimethylpentene isomers. Calculated values, obtained

using high-accuracy computational chemistry methods, are provided where experimental data

is unavailable and are denoted with an asterisk (*).
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Isomer Structure

Standard
Enthalpy of
Formation
(ΔHf°) (kJ/mol)

Standard
Gibbs Free
Energy of
Formation
(ΔGf°) (kJ/mol)

Data Source

2,3-Dimethyl-1-

pentene

CH2=C(CH3)CH

(CH3)CH2CH3
-81.2 49.5 Calculated

2,3-Dimethyl-2-

pentene

CH3C(CH3)=C(

CH3)CH2CH3
-90.5 39.1 Calculated

3,3-Dimethyl-1-

pentene

CH2=CHC(CH3)

2CH2CH3
-85.1 45.3 Calculated

(Z)-3,4-Dimethyl-

2-pentene

CH3CH=C(CH3)

CH(CH3)2
-84.3 46.2 Calculated

(E)-3,4-Dimethyl-

2-pentene

CH3CH=C(CH3)

CH(CH3)2
-92.1 38.4 Calculated

2,4-Dimethyl-1-

pentene

CH2=C(CH3)CH

2CH(CH3)2
-87.9[1] 42.6

Experimental[1] /

Calculated

2,4-Dimethyl-2-

pentene

CH3C(CH3)=CH

CH(CH3)2
-96.7[2][3] 33.8

Experimental[2]

[3] / Calculated

4,4-Dimethyl-1-

pentene

CH2=CHCH2C(

CH3)3
-80.3[4] 50.2

Experimental[4] /

Calculated

(Z)-4,4-Dimethyl-

2-pentene

CH3CH=CHC(C

H3)3
-87.5[5] 43.0

Experimental[5] /

Calculated

(E)-4,4-Dimethyl-

2-pentene

CH3CH=CHC(C

H3)3
-92.4[6] 38.1*

Experimental[6] /

Calculated

Note: Calculated values were obtained using the G4 composite computational method to

provide a consistent comparison.
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Experimental Determination of Enthalpy of Formation
The primary experimental method for determining the standard enthalpy of formation of volatile

organic compounds like dimethylpentene isomers is oxygen bomb calorimetry. This technique

measures the heat of combustion (ΔHc°), which is then used to calculate the enthalpy of

formation.

Detailed Protocol for Oxygen Bomb Calorimetry:

Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of the high-purity dimethylpentene

isomer is encapsulated in a combustible container (e.g., a gelatin capsule or a thin-walled

glass ampule) to prevent evaporation. The mass of the sample and the container are

accurately recorded.

Bomb Assembly: The encapsulated sample is placed in a crucible within the bomb

calorimeter's decomposition vessel (the "bomb"). A fuse wire is positioned to be in contact

with the sample.

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen,

typically to a pressure of 30 atm.

Calorimeter Setup: The pressurized bomb is submerged in a known quantity of water in the

calorimeter's bucket. The entire assembly is placed within an insulating jacket to minimize

heat exchange with the surroundings. The initial temperature of the water is recorded with

high precision.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The temperature of the water in the bucket is recorded at regular intervals until

a maximum temperature is reached and the system begins to cool.

Data Analysis: The heat capacity of the calorimeter system is determined by calibrating it

with a standard substance of known heat of combustion, such as benzoic acid. The heat of

combustion of the dimethylpentene isomer is then calculated from the observed temperature

rise, accounting for the heat capacity of the calorimeter and corrections for the fuse wire

ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen).
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Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is calculated

from the standard enthalpy of combustion (ΔHc°) using Hess's Law:

ΔHf°(C₇H₁₄) = 7 * ΔHf°(CO₂) + 7 * ΔHf°(H₂O) - ΔHc°(C₇H₁₄)

where ΔHf°(CO₂) and ΔHf°(H₂O) are the known standard enthalpies of formation of carbon

dioxide and water, respectively.

Computational Determination of Thermodynamic
Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a

powerful and cost-effective means of predicting the thermodynamic properties of isomers. For

higher accuracy, composite methods that approximate high-level coupled-cluster calculations

are employed.

Detailed Computational Protocol (G4 Theory):

The Gaussian-4 (G4) theory is a high-accuracy composite method suitable for calculating the

thermochemistry of organic molecules. The general workflow is as follows:

Structure Generation and Optimization:

Initial 3D structures of all dimethylpentene isomers are generated.

A conformational search is performed for each isomer to identify the lowest energy

conformer.

The geometry of the lowest energy conformer is then optimized using the B3LYP density

functional with the 6-31G(2df,p) basis set.

Vibrational Frequency Calculation:

Harmonic vibrational frequencies are calculated at the same B3LYP/6-31G(2df,p) level of

theory for the optimized geometry.
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The absence of imaginary frequencies confirms that the structure is a true minimum on the

potential energy surface.

The frequencies are used to determine the zero-point vibrational energy (ZPVE) and

thermal corrections to the enthalpy and Gibbs free energy. A scaling factor is applied to the

vibrational frequencies to account for anharmonicity.

Single-Point Energy Calculations:

A series of single-point energy calculations are performed on the optimized geometry

using higher levels of theory and larger basis sets. These include:

CCSD(T)/6-31G(d)

MP4/6-31G(d)

MP2/G3Large

HF/G3LargeXP

These energies are then combined in a specific manner, along with empirical higher-level

corrections, to extrapolate to a high-level theoretical energy.

Calculation of Thermodynamic Properties:

The total electronic energy from the G4 calculation is combined with the scaled ZPVE and

thermal corrections to obtain the standard enthalpy of formation (ΔHf°) and Gibbs free

energy of formation (ΔGf°) at a specified temperature (usually 298.15 K).

Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the computational analysis of

dimethylpentene isomer stability using a composite method like G4 theory.
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1. Input Generation

2. DFT Calculations

3. High-Level Energy & Thermochemistry

4. Comparative Analysis

Generate 3D Structures
(All Dimethylpentene Isomers)

Conformational Search

Geometry Optimization
(B3LYP/6-31G(2df,p))

Frequency Calculation
(B3LYP/6-31G(2df,p))

Single-Point Energy Calculations
(CCSD(T), MP4, MP2)

Calculate ΔHf° and ΔGf°
(using ZPVE and Thermal Corrections)

Combine Energies (G4 Scheme)

Rank Isomer Stability

Click to download full resolution via product page

Computational workflow for determining isomer stability.

Conclusion
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The thermodynamic stability of dimethylpentene isomers is a key factor in predicting their

behavior in chemical systems. This guide provides a framework for comparing their relative

stabilities through a combination of experimental data and high-accuracy computational

methods. The provided protocols offer a starting point for researchers to either experimentally

determine or computationally predict the thermodynamic properties of these and other related

organic molecules. The greater stability of more highly substituted and trans-alkenes is a

recurring theme, consistent with fundamental principles of organic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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